molecular formula C2H3BrO<br>CH3COBr<br>C2H3BrO B1214935 Acetyl bromide CAS No. 506-96-7

Acetyl bromide

Cat. No.: B1214935
CAS No.: 506-96-7
M. Wt: 122.95 g/mol
InChI Key: FXXACINHVKSMDR-UHFFFAOYSA-N
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Description

Acetyl bromide (CH₃COBr) is a highly reactive acyl bromide widely utilized as an acetylating agent in organic synthesis. It is a colorless to light yellow liquid with a pungent odor, boiling at 76–77°C, and reacts violently with water, alcohols, and bases, releasing hydrogen bromide (HBr) and carbonyl bromide (COBr₂) . Its primary applications include:

  • Acetylation reactions in pharmaceuticals, agrochemicals, and dyes, where it protects hydroxyl (-OH) groups .
  • Synthesis of glycosyl bromides from sugars, critical for carbohydrate chemistry .
  • Lignin quantification in plant tissues, offering higher recovery and reproducibility compared to Klason and thioglycolic acid methods .

Handling requires stringent safety measures due to its corrosive nature and toxic gas emissions. Storage must avoid moisture, and personal protective equipment (PPE) is mandatory .

Preparation Methods

Traditional Synthesis Methods

Reaction of Acetic Acid with Phosphorus Tribromide

The classical method involves reacting acetic acid (CH₃COOH) with phosphorus tribromide (PBr₃) under controlled conditions. The reaction proceeds via nucleophilic acyl substitution:
3CH3COOH+PBr33CH3COBr+H3PO33\, \text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3\, \text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3
Early implementations faced challenges such as incomplete conversion (55–60% yield) and side reactions due to phosphorous acid (H₃PO₃) polymerization . Excessive temperatures (>45°C) exacerbated these issues, leading to byproducts like bromothis compound .

Bromination of Acetic Anhydride

An alternative approach uses bromine (Br₂) and acetic anhydride ((CH₃CO)₂O) at elevated temperatures (80–125°C). However, this method requires precise bromine stoichiometry to avoid over-bromination, which generates toxic HBr gas and reduces yields to ~45% . Industrial adoption is limited due to safety hazards and high purification costs .

Modern Industrial Synthesis: Phosphorus Tribromide-Acetic Anhydride System

A breakthrough method (CN104529745A) combines acetic acid, acetic anhydride, and phosphorus tribromide in a 1:1:1 molar ratio, achieving near-quantitative yields . The reaction mechanism avoids bromine gas and minimizes side products through synergistic dehydration:
6CH3COOH+6(CH3CO)2O+6PBr318CH3COBr+HPO36\, \text{CH}_3\text{COOH} + 6\, (\text{CH}_3\text{CO})_2\text{O} + 6\, \text{PBr}_3 \rightarrow 18\, \text{CH}_3\text{COBr} + \text{HPO}_3

Optimized Reaction Parameters

  • Temperature: 20–40°C (prevents phosphorous acid polymerization) .

  • Distillation: Normal pressure (80°C, 6–8 h) followed by vacuum distillation (−0.06 MPa, 2 h) .

  • Yield: 98.3–98.6% purity (GC analysis) .

Table 1: Performance Comparison of this compound Synthesis Methods

MethodYield (%)Purity (%)ByproductsScalability
PBr₃ + CH₃COOH (Classic)55–6090H₃PO₃, bromoacetylModerate
Br₂ + (CH₃CO)₂O4585HBr, bromoacetylLow
PBr₃ + CH₃COOH/(CH₃CO)₂O98.698.6HPO₃High

Mechanistic Insights and Side Reaction Mitigation

Role of Acetic Anhydride

Acetic anhydride consumes water generated during phosphorous acid polymerization, shifting equilibrium toward this compound formation . This eliminates the need for bromine and suppresses HBr evolution .

Distillation Optimization

Vacuum distillation at 80°C and −0.06 MPa ensures rapid separation of this compound from non-volatile hexametaphosphate residues . Residual phosphorous acid is recovered via hydrolysis:
HPO3+H2OH3PO3\text{HPO}_3 + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3
Yielding 98.6% pure phosphorous acid as a marketable byproduct .

Analytical Validation and Quality Control

Gas Chromatography (GC)

GC analysis of industrial batches confirms >98% purity with retention times consistent with this compound standards .

This compound Assay for Lignin

Although primarily a synthesis report, it is noteworthy that this compound’s reactivity is exploited in lignin quantification. The assay’s precision (validated by PLOS ONE) relies on this compound’s ability to solubilize lignin without degrading polysaccharides at 50°C .

Chemical Reactions Analysis

Hydrolysis: Reaction with Water

Acetyl bromide undergoes rapid and violent hydrolysis in the presence of water, producing acetic acid (CH₃COOH) and hydrobromic acid (HBr):

CH3COBr+H2OCH3COOH+HBrΔH=97.53kJ mol[10]\text{CH}_3\text{COBr}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{HBr}\quad \Delta H^\circ =-97.53\,\text{kJ mol}\,[10]

  • Mechanism : Nucleophilic acyl substitution, where water attacks the carbonyl carbon, displacing bromide.

  • Hazards : Generates toxic HBr gas and is highly exothermic, requiring careful handling .

ParameterValueSource
Enthalpy of reaction-97.53 kJ/mol (liquid)
Reaction rateRapid (completes in seconds)

Nucleophilic Substitution Reactions

This compound reacts with nucleophiles like alcohols and amines to form esters and amides, respectively:

With Alcohols

CH3COBr+R OHCH3COOR+HBr\text{CH}_3\text{COBr}+\text{R OH}\rightarrow \text{CH}_3\text{COOR}+\text{HBr}

  • Application : Synthesis of acetate esters (e.g., ethyl acetate) under anhydrous conditions .

With Amines

CH3COBr+R NH2CH3CONHR+HBr\text{CH}_3\text{COBr}+\text{R NH}_2\rightarrow \text{CH}_3\text{CONHR}+\text{HBr}

  • Mechanism : Amine attacks the carbonyl carbon, forming an acetamide and HBr .

Reactions with Bases

This compound reacts vigorously with inorganic and organic bases:

  • Example : Reaction with sodium hydroxide:

CH3COBr+NaOHCH3COONa+NaBr+H2O\text{CH}_3\text{COBr}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{NaBr}+\text{H}_2\text{O}

  • Hazard : Generates heat and corrosive byproducts .

Thermal Decomposition

At elevated temperatures, this compound decomposes into toxic products:

CH3COBrΔBr2+CO+CH3 radical intermediates \text{CH}_3\text{COBr}\xrightarrow{\Delta}\text{Br}_2+\text{CO}+\text{CH}_3^\bullet \quad \text{ radical intermediates }

  • Byproducts : Bromine gas (Br₂) and carbonyl bromide (COBr₂) .

Decomposition ConditionProductsHazard Level
>75°CBr₂, CO, CH₃-High toxicity

Reactivity with Ethers and Metals

This compound reacts explosively with diisopropyl ether in the presence of trace metal salts (e.g., Cu, Fe):

CH3COBr+(i C3H7)2OMetal saltsExplosive mixture\text{CH}_3\text{COBr}+(\text{i C}_3\text{H}_7)_2\text{O}\xrightarrow{\text{Metal salts}}\text{Explosive mixture}

  • Safety Note : Requires strict exclusion of metals and ethers during storage .

Thermochemical Data

PropertyValueSource
Boiling Point75–77°C
ΔfH° (gas)-196 ± 3 kJ/mol
Vapor Pressure122.95 mmHg at 20°C

Scientific Research Applications

Synthesis of Fine Chemicals

Acetyl bromide is extensively used as an acetylating agent in organic synthesis. It reacts with alcohols and amines to produce acetate esters and acetamides, respectively. This property is crucial in the production of various organic compounds, including:

  • Pharmaceuticals : this compound is employed in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-HIV agents .
  • Agrochemicals : It plays a role in creating herbicides and pesticides by modifying existing chemical structures to enhance efficacy .

Lignin Determination

One of the most notable applications of this compound is in the determination of lignin concentrations in plant materials. The This compound method has been developed as a rapid and sensitive spectrophotometric technique for quantifying lignin content, particularly in woody plants. This method has undergone various modifications to optimize its effectiveness:

  • Methodology : The process involves treating plant samples with this compound at controlled temperatures to minimize the degradation of polysaccharides like xylans, which can interfere with lignin quantification .
  • Case Study : Research comparing different methods for lignin quantification found that the this compound method provided superior recovery rates across various plant tissues, making it a preferred choice among researchers .

Chemical Reactions

This compound participates in several chemical reactions that are significant for producing other compounds:

  • Hydrolysis : When exposed to water, this compound hydrolyzes rapidly to form acetic acid and hydrobromic acid, which can be utilized in further chemical reactions .
  • Reactivity with Amines : Its ability to react with amines allows for the synthesis of various acetamides, which are essential intermediates in organic chemistry .

Environmental and Safety Considerations

While this compound is useful, it also poses certain hazards:

  • Toxicity : this compound can irritate the lungs and skin upon exposure, necessitating careful handling procedures to mitigate risks associated with its use .
  • Chemical Stability : The compound is unstable when mixed with water or alcohols, leading to violent decomposition reactions that produce hazardous gases .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Fine Chemicals SynthesisUsed as an acetylating agent for esters and amidesEnhances chemical properties
PharmaceuticalsSynthesis of active pharmaceutical ingredientsCritical for drug development
AgrochemicalsModification of herbicides and pesticidesImproves efficacy and selectivity
Lignin QuantificationRapid method for determining lignin content in plant materialsHigh sensitivity and reliability
Chemical ReactionsHydrolysis and reactivity with aminesVersatile applications in organic synthesis

Mechanism of Action

Acetyl bromide exerts its effects primarily through acetylation reactions. It reacts with nucleophiles such as alcohols and amines, transferring the acetyl group to form acetate esters and acetamides, respectively. This reaction is facilitated by the presence of a strong electrophilic carbonyl carbon in this compound, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Acyl Halides

Acetyl Bromide vs. Acetyl Chloride (CH₃COCl)

Property This compound Acetyl Chloride
Reactivity Higher (Br⁻ is a better leaving group) Moderate
Boiling Point 76–77°C 52°C
Hazard Releases HBr and COBr₂ Releases HCl
Applications Specialized acetylation (e.g., glycosides) Broad industrial use (e.g., aspirin synthesis)

Acetyl chloride is cheaper and less hazardous but less reactive, making this compound preferable in reactions requiring rapid acetylation .

This compound vs. Propionyl Bromide (CH₃CH₂COBr)

Property This compound Propionyl Bromide
Structure C2 acyl bromide C3 acyl bromide
Reactivity Higher due to shorter chain Slightly lower
Applications Pharmaceuticals, lignin analysis Propionylation in niche syntheses

Propionyl bromide’s longer alkyl chain reduces volatility (higher boiling point) but limits its utility compared to this compound .

Comparison with Alkyl Bromides

Allyl Bromide (CH₂=CHCH₂Br)

Property This compound Allyl Bromide
Reactivity Acylating agent Allylating agent
Toxicity Corrosive, releases HBr Carcinogenic, alkylating
Applications Acetylation Polymer crosslinking, organic intermediates

Allyl bromide’s toxicity and carcinogenicity restrict its use compared to this compound’s specialized acetylation roles .

Ethyl Bromide (CH₃CH₂Br)

Property This compound Ethyl Bromide
Volatility Moderate (76–77°C) High (38°C)
Applications Chemical synthesis Former refrigerant, ethylating agent

Ethyl bromide’s high volatility and phased-out industrial uses contrast with this compound’s niche synthetic applications .

Comparison with Brominated Carboxylic Acids

Bromoacetic Acid (BrCH₂COOH)

Property This compound Bromoacetic Acid
Functionality Acyl bromide Carboxylic acid with Br
Reactivity Acetylates -OH groups Alkylates amines, thiols
Applications Pharmaceuticals Herbicide synthesis

Bromoacetic acid’s solid state and dual functional groups make it suitable for alkylation, unlike this compound’s specialized acetylation .

Data Tables

Table 1: Physical Properties

Compound Boiling Point (°C) Reactivity with Water
This compound 76–77 Violent (HBr, COBr₂)
Acetyl chloride 52 Violent (HCl)
Allyl bromide 71 Moderate (HBr)
Ethyl bromide 38 Slow (HBr)

Biological Activity

Acetyl bromide (CH₃COBr) is a chemical compound that has garnered interest in various fields, particularly in organic chemistry and biological research. Its biological activity is primarily studied in the context of its applications in lignin quantification and its interactions with biological molecules.

Overview of this compound

This compound is a colorless liquid that serves as an acetylating agent. It is known for its reactivity with hydroxyl groups, making it useful in organic synthesis and analytical chemistry. The compound is also recognized for its potential biological effects, including toxicity and irritant properties.

1. Lignin Quantification

One of the significant applications of this compound is in the quantification of lignin in plant materials. The This compound assay has been developed to measure lignin concentrations rapidly and sensitively. This method involves the degradation of lignin to form soluble acetyl derivatives, which can be quantified spectrophotometrically.

  • Mechanism : this compound reacts with lignin, leading to the formation of acetyl derivatives on free hydroxyl groups and bromide substitution on the α-carbon hydroxyl groups of the lignin backbone. This reaction allows for complete solubilization of lignin, which can then be measured at a wavelength of 280 nm .
  • Sensitivity : The assay has been shown to be effective across various plant tissues, providing consistent results compared to traditional methods like the Klason method and thioglycolic acid method .
MethodSensitivityRecovery RateNotes
This compound AssayHighSimilar or better than other methodsFast and simple
Klason MethodModerateLower recovery in less lignified tissuesMore complex
Thioglycolic Acid MethodLowUp to 95% lower recoverySignificant losses during procedure

2. Toxicological Studies

This compound is classified as a corrosive substance that can cause severe irritation to skin, eyes, and respiratory tract upon exposure. While it has not been shown to cause cancer in animal studies, it poses significant health risks through acute and chronic exposure .

  • Acute Effects : Exposure can lead to irritation of the nose and throat, coughing, and potential pulmonary edema .
  • Chronic Effects : Long-term exposure may result in bronchitis and chronic skin irritation .

Case Study 1: Lignin Measurement in Sugarcane

A study conducted on sugarcane bagasse utilized the this compound assay to determine lignin concentration. Results indicated that this method provided reliable measurements compared to other traditional methods, enhancing efficiency in biomass research .

Case Study 2: Optimization of Reaction Conditions

Research focused on optimizing reaction conditions for the this compound assay revealed that temperature and reaction time significantly impact lignin solubilization. Lowering the temperature from 70°C to 50°C while extending reaction time improved results by minimizing polysaccharide degradation .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing acetyl bromide, and how do reaction conditions influence yield?

this compound is typically synthesized via two primary methods:

  • Bromination of acetic anhydride : Bromine is added to acetic anhydride at 80°C, followed by refluxing at 95–125°C for ~2.5 hours. Fractional distillation refines the product .
  • Reaction of acetic acid with phosphorus tribromide : 3CH3COOH+PBr33CH3COBr+H3PO33\text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3\text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3. This method avoids water contamination, critical for preventing hydrolysis . Key considerations : Moisture control is essential, as this compound reacts violently with water. Yield optimization requires precise temperature control and inert atmospheres.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and vapor respirators are mandatory due to its corrosive nature .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV: 0.1 ppm) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water, which generates corrosive HBr gas .
  • Storage : Keep in airtight, corrosion-resistant containers (e.g., glass) away from metals and moisture .

Q. How do physical properties like boiling point and vapor pressure impact experimental design?

this compound’s low boiling point (75–77°C) and high density (1.66 g/cm³) necessitate:

  • Condensers for reflux setups to prevent volatilization.
  • Careful layering in biphasic reactions (e.g., acylations in organic-aqueous systems) . Thermodynamic data :
PropertyValueSource
ΔvapH\Delta_{\text{vap}}H34.1 kJ/mol
Melting point-96°C

Advanced Research Questions

Q. How does this compound’s reactivity compare to other acetylating agents (e.g., acetyl chloride) in protecting hydroxyl groups?

this compound’s higher electrophilicity (due to Br⁻’s weaker basicity vs. Cl⁻) accelerates acetylation. However, competing hydrolysis requires anhydrous conditions. Kinetic studies show:

  • Rate coefficients for radical reactions (e.g., with CH3_3O2_2) follow Arrhenius behavior: k2=1.83×1011exp(252/T)cm3molecule1s1k_2 = 1.83 \times 10^{-11} \exp(252/T) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} (224–358 K) .
  • Enolization barriers for acyl halides (~25 kcal/mol) are higher than aldehydes, limiting keto-enol tautomerism in reactions .

Q. What methodological advancements does the this compound method offer for lignin quantification compared to Klason or thioglycolic acid approaches?

The this compound method (ABM) provides:

  • Faster processing : Complete lignin solubilization in 30 minutes vs. 4–6 hours for Klason .
  • Higher recovery : 95–98% accuracy across herbaceous tissues, avoiding underestimation of acid-soluble lignin . Protocol :
  • Digest cell walls (72% H2_2SO4_4, 47°C, 7 min).
  • Autoclave (121°C, 1 atm, 30 min) to hydrolyze polysaccharides.
  • Quantify soluble lignin via UV (280 nm) using: S=(4.53A215A280)/300S = (4.53A_{215} - A_{280}) / 300, correcting for furfural interference .

Q. How do temperature-dependent kinetic parameters influence the design of radical chain reactions involving this compound?

Negative temperature dependence in radical reactions (e.g., CH3_3CO + Br2_2) is critical for low-temperature syntheses:

  • k3=2.92×1011exp(361/T)cm3molecule1s1k_3 = 2.92 \times 10^{-11} \exp(361/T) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} (228–298 K) .
  • Implications : Lower temperatures favor Br abstraction, enabling selective bromination in multi-functional substrates.

Q. Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding this compound’s role in glycosyl bromide synthesis?

Discrepancies arise from substrate-specific reactivity:

  • Peracetates : this compound cleaves acetyl groups, yielding free glycosyl bromides.
  • Free sugars : Direct bromination requires catalytic ZnBr2_2/SiO2_2 to stabilize intermediates . Resolution : Pre-acetylation of sugars ensures consistent product formation, validated by 1H^1\text{H}-NMR monitoring .

Q. Methodological Best Practices

Q. What analytical techniques are optimal for characterizing this compound-mediated reaction products?

  • GC-MS : For volatile intermediates (e.g., acetylated alcohols).
  • HPLC : Quantify lignin monomers (e.g., vanillin, syringaldehyde) post-nitrobenzene oxidation .
  • TGA/DSC : Assess thermal stability of acetylated polymers .

Properties

IUPAC Name

acetyl bromide
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InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3
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InChI Key

FXXACINHVKSMDR-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)Br
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Molecular Formula

C2H3BrO, Array
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DSSTOX Substance ID

DTXSID5060140
Record name Acetyl bromide
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Molecular Weight

122.95 g/mol
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Physical Description

Acetyl bromide appears as a colorless fuming liquid with a pungent odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Density 13.9 lb / gal., Clear fuming liquid with a pungent odor; [HSDB], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR.
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Boiling Point

169 °F at 760 mmHg (USCG, 1999), 74 °C, 76 °C
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Flash Point

110 °C (230 °F) - closed cup, 75 °C
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Solubility

Violently decomposed by water or alcohol, Miscible with ether, chloroform, benzene, Soluble in ether, chloroform, benzene, Miscible with ether, benzene, chloroform; soluble in acetone, Solubility in water: reaction
Record name Acetyl bromide
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Density

1.66 at 60.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.52 at 9 °C, Saturated liquid density: 103.599 lb/cu ft at 70 °F, Vapor specific gravity: 4.24; Saturated vapor density: 0.04488 lb/cu ft at 70 °F, Relative density (water = 1): 1.5
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Vapor Density

Relative vapor density (air = 1): 4.2
Record name ACETYL BROMIDE
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Vapor Pressure

122.0 [mmHg], 122 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13
Record name Acetyl bromide
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Color/Form

Fuming liquid, Colorless fuming liquid

CAS No.

506-96-7, 74787-38-5
Record name ACETYL BROMIDE
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Record name ACETYL BROMIDE
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Melting Point

-141.7 °F (USCG, 1999), -95.5 °C, -96 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Acetyl bromide
2-(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Acetyl bromide
2-(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Acetyl bromide
2-(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Acetyl bromide
2-(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Acetyl bromide
2-(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Acetyl bromide

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